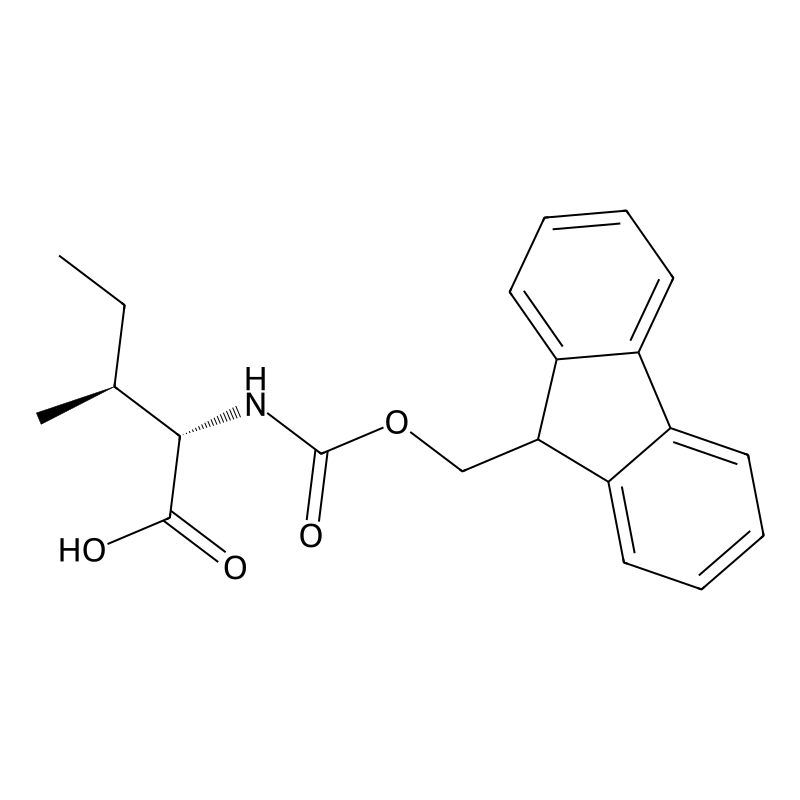

Fmoc-Ile-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-Ile-OH (CAS 71989-23-6) is an orthogonally protected amino acid used for incorporating isoleucine residues during Solid-Phase Peptide Synthesis (SPPS). Featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, it enables base-catalyzed deprotection, avoiding the hydrofluoric acid (HF) required in Boc-chemistry. As a hydrophobic, beta-branched aliphatic amino acid, isoleucine is a structural component in peptide folding and transmembrane domains. However, its beta-branching introduces measurable steric hindrance, making Fmoc-Ile-OH a slower-coupling building block compared to non-branched or gamma-branched analogs, thereby requiring specific coupling reagents and process considerations for high-yield peptide manufacturing [1].

Research Fit

Substituting Fmoc-Ile-OH with structural analogs like Fmoc-Leu-OH or Fmoc-Val-OH alters the target peptide's steric profile and hydrophobicity, making them non-viable as direct replacements in sequence-specific synthesis. Attempting to substitute Fmoc-Ile-OH with Boc-Ile-OH necessitates a complete shift in the manufacturing workflow from an Fmoc/tBu strategy to Boc/Bzl chemistry, which mandates the use of highly toxic HF cleavage equipment. Furthermore, due to the presence of two chiral centers, low-quality batches of Fmoc-Ile-OH or improper activation can lead to epimerization into Fmoc-allo-Ile-OH, causing inseparable diastereomeric impurities that ruin final product yield [1].

Substitution Risk

Beta-Branching Significantly Retards Coupling Kinetics Compared to Gamma-Branched Analogs

The beta-branched side chain of Fmoc-Ile-OH creates steric hindrance during peptide bond formation, distinguishing its processability from its gamma-branched isomer, Fmoc-Leu-OH. Kinetic studies monitoring active ester conversion demonstrate that while Fmoc-Leu-OH typically achieves >98% coupling within standard 10-30 minute cycles, Fmoc-Ile-OH coupling is significantly retarded. It often requires double coupling or extended reaction times (e.g., 60-120 minutes) with highly reactive coupling reagents like HATU or DIC/Oxyma to achieve comparable yields [1].

| Evidence Dimension | Coupling rate / active ester conversion time |

| Target Compound Data | Fmoc-Ile-OH requires extended times (60-120 min) or double coupling for >98% yield |

| Comparator Or Baseline | Fmoc-Leu-OH achieves >98% conversion within 10-30 min |

| Quantified Difference | 2- to 4-fold increase in required coupling time for equivalent yield |

| Conditions | Standard Fmoc SPPS using carbodiimide or uronium-based activation |

Procurement teams must ensure sufficient quantities of advanced coupling reagents (like HATU or Oxyma) are sourced alongside Fmoc-Ile-OH to prevent sequence truncation during manufacturing.

HATU: 98.3%

DCC: 96.8%

Elimination of HF Cleavage Requirements via Mild Base Deprotection

The selection of Fmoc-Ile-OH over Boc-Ile-OH dictates the safety and infrastructure requirements of the peptide synthesis facility. Boc-Ile-OH requires anhydrous hydrofluoric acid (HF) for final global deprotection and resin cleavage. In contrast, Fmoc-Ile-OH utilizes 20% piperidine in DMF for N-terminal deprotection and standard trifluoroacetic acid (TFA) cocktails for final cleavage [1]. This transition eliminates the need for specialized PTFE-lined HF handling apparatuses and reduces occupational hazard profiles during scale-up.

| Evidence Dimension | Final cleavage and deprotection reagent |

| Target Compound Data | Fmoc-Ile-OH utilizes TFA cleavage and Piperidine deprotection |

| Comparator Or Baseline | Boc-Ile-OH requires anhydrous HF cleavage |

| Quantified Difference | Complete elimination of HF requirement |

| Conditions | Global deprotection and resin cleavage step in solid-phase synthesis |

Choosing the Fmoc-protected variant lowers facility infrastructure costs and safety compliance burdens for industrial peptide manufacturers.

Val: similar high difficulty

Ala: faster, lower risk

Susceptibility to Alpha-Carbon Epimerization During Activation

Isoleucine possesses two chiral centers (alpha and beta carbons). During the carboxyl activation step in SPPS, Fmoc-Ile-OH is prone to base-catalyzed epimerization at the alpha-carbon, leading to the formation of D-allo-isoleucine residues. Studies indicate that using excessive base (e.g., DIEA) or slow-activating reagents can result in 2-5% epimerization, creating diastereomeric peptide impurities that are difficult to separate via RP-HPLC. Consequently, Fmoc-Ile-OH must be coupled using optimized, low-racemization protocols (such as DIC/Oxyma) to maintain chiral integrity at <0.5% [1].

| Evidence Dimension | Diastereomeric impurity formation (allo-Ile) |

| Target Compound Data | Fmoc-Ile-OH under optimized coupling (e.g., DIC/Oxyma) yields <0.5% epimerization |

| Comparator Or Baseline | Fmoc-Ile-OH under unoptimized/excess base conditions yields 2-5% epimerization |

| Quantified Difference | Up to 10-fold reduction in diastereomeric impurity formation |

| Conditions | Carboxyl activation during SPPS coupling cycles |

Buyers must source Fmoc-Ile-OH with verified enantiomeric purity (≥99.5%) and pair it with appropriate low-epimerization coupling reagents to avoid costly downstream purification failures.

≥98.0% (TCI)

Fmoc-β-Ala-Ile-OH ≤0.1%

98% eff. → ~67% yield

95% eff. → ~36% yield

Synthesis of Hydrophobic Transmembrane Peptides

Due to its high hydrophobicity and beta-branched structure, Fmoc-Ile-OH is utilized in synthesizing transmembrane domains and lipid-interacting peptides. Its incorporation requires optimized coupling protocols (e.g., elevated temperatures or microwave-assisted SPPS) to overcome the steric hindrance and aggregation tendencies typical of isoleucine-rich sequences [1].

Manufacturing of Complex Antimicrobial Peptides (AMPs)

Fmoc-Ile-OH is a building block in the synthesis of complex antimicrobial peptides, such as teixobactin and its analogs. The precise stereochemistry of the isoleucine residue dictates the biological activity of these macrocyclic peptides, making the use of high-purity Fmoc-Ile-OH and racemization-free coupling conditions (like DIC/Oxyma) mandatory during production [1].

Development of Constrained Cyclodepsipeptides

In the synthesis of cyclic depsipeptides, Fmoc-Ile-OH is frequently involved in challenging esterification steps, such as coupling to a hydroxyl group of a threonine residue. Because of its beta-branching, these esterification steps are sterically hindered, often requiring specialized conditions such as DIC/DMAP activation or the use of pre-formed symmetric anhydrides to achieve acceptable yields without epimerization [1].

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 2 of 7 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Explore Compound Types